2,2,2,3',4',5'-Hexafluoroacetophenone
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Overview
Description
2,2,2,3’,4’,5’-Hexafluoroacetophenone is a fluorinated organic compound with the molecular formula C₈H₂F₆O It is characterized by the presence of six fluorine atoms, making it a highly fluorinated derivative of acetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring of acetophenone using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2,2,2,3’,4’,5’-Hexafluoroacetophenone may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The production process is designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2,3’,4’,5’-Hexafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2,2,3’,4’,5’-Hexafluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of fluorinated drugs.
Mechanism of Action
The mechanism of action of 2,2,2,3’,4’,5’-Hexafluoroacetophenone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A less fluorinated analog with three fluorine atoms.
2,2,2,4’-Tetrafluoroacetophenone: Contains four fluorine atoms and is used in similar applications.
2’,3’,4’,5’-Tetrafluoroacetophenone: Another fluorinated derivative with four fluorine atoms.
Uniqueness
2,2,2,3’,4’,5’-Hexafluoroacetophenone is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased electronegativity, thermal stability, and resistance to chemical degradation, making it valuable in specialized applications where these characteristics are essential.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCOIMRDYLXIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645220 |
Source
|
Record name | 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886369-68-2 |
Source
|
Record name | 2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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